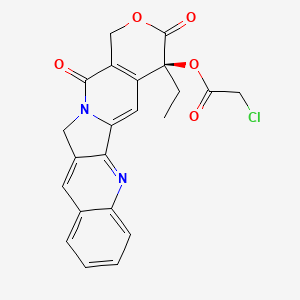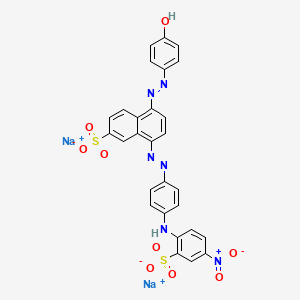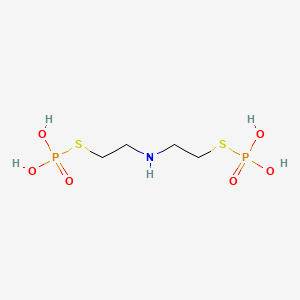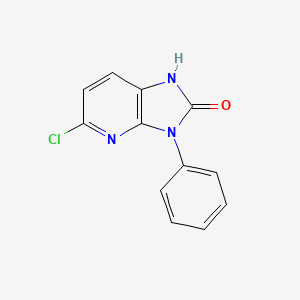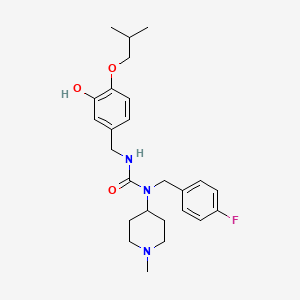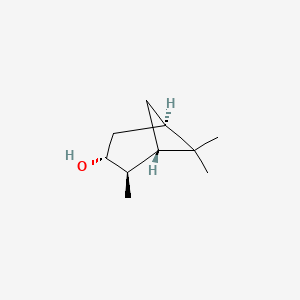
(-)-Pinocampheol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its distinctive aroma and potential therapeutic properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. The “(-)” prefix indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pinocampheol typically involves the reduction of pinocamphone, a ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants like pine and eucalyptus. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Pinocampheol can undergo oxidation reactions to form pinocamphone or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Pinocamphone
Reduction: More saturated alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is often tested in vitro to evaluate its effectiveness against various pathogens and inflammatory markers.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in aromatherapy and as a natural remedy for respiratory conditions. Its pleasant aroma and potential health benefits make it a popular ingredient in essential oils and natural health products.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its distinct aroma makes it a valuable component in perfumes, cosmetics, and food products.
Mechanism of Action
The mechanism of action of (-)-Pinocampheol involves its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
(-)-Menthol: Another monoterpenoid alcohol with a similar structure but different aroma and therapeutic properties.
(-)-Borneol: A related compound with similar uses in traditional medicine and aromatherapy.
(-)-Isopinocampheol: An isomer of (-)-Pinocampheol with slight differences in structure and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the distinct aroma it imparts. Its combination of antimicrobial, anti-inflammatory, and aromatic properties sets it apart from other similar compounds, making it a versatile and valuable substance in various fields.
Properties
CAS No. |
35997-96-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChI Key |
REPVLJRCJUVQFA-LURQLKTLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


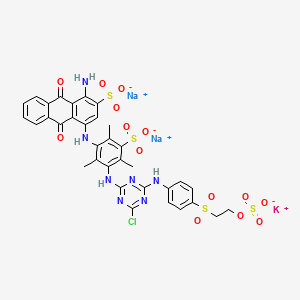
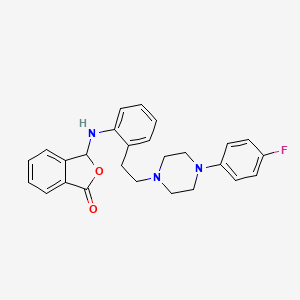
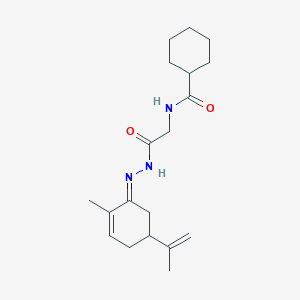

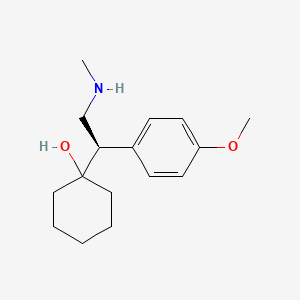
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
